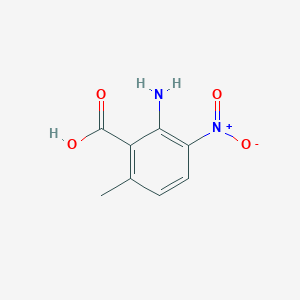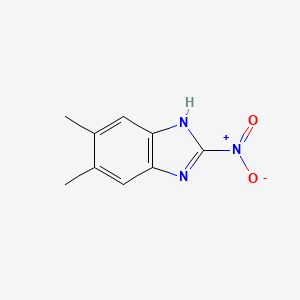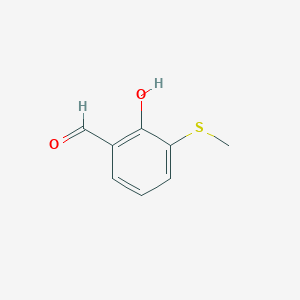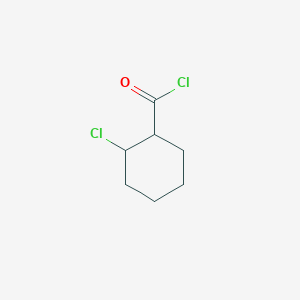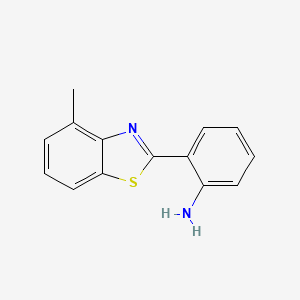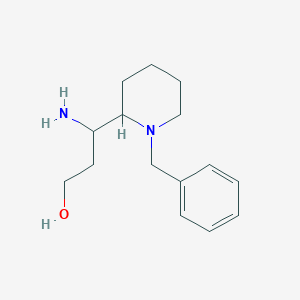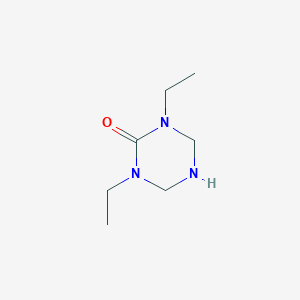
1,3-Diethyl-1,3,5-triazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-TRIAZIN-2(1H)-ONE, 1,3-DIETHYLTETRAHYDRO- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of the diethyl and tetrahydro groups further modifies its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-TRIAZIN-2(1H)-ONE, 1,3-DIETHYLTETRAHYDRO- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with cyanuric chloride, followed by hydrolysis to yield the desired triazine derivative. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and higher throughput, making it feasible for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-TRIAZIN-2(1H)-ONE, 1,3-DIETHYLTETRAHYDRO- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions usually occur in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
1,3,5-TRIAZIN-2(1H)-ONE, 1,3-DIETHYLTETRAHYDRO- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1,3,5-TRIAZIN-2(1H)-ONE, 1,3-DIETHYLTETRAHYDRO- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazine ring’s electron-rich nature allows it to interact with various biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: The parent compound, which lacks the diethyl and tetrahydro modifications.
1,3,5-Triazine-2,4,6-triamine:
1,3,5-Triazine-2,4-diamine: Used in the synthesis of herbicides and other agrochemicals.
Uniqueness
1,3,5-TRIAZIN-2(1H)-ONE, 1,3-DIETHYLTETRAHYDRO- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the diethyl and tetrahydro groups enhances its solubility, reactivity, and potential for interaction with various molecular targets, making it a valuable compound for diverse applications.
Eigenschaften
Molekularformel |
C7H15N3O |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1,3-diethyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O/c1-3-9-5-8-6-10(4-2)7(9)11/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
DPRDZRIVSOUPMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CNCN(C1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
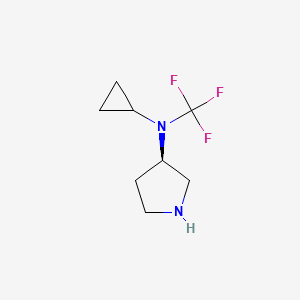
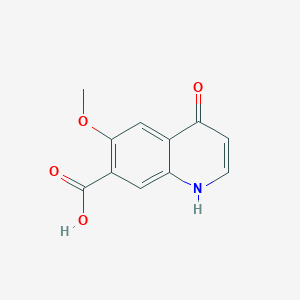
![6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13962108.png)
![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)
